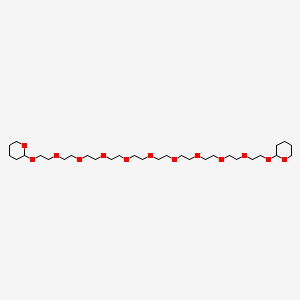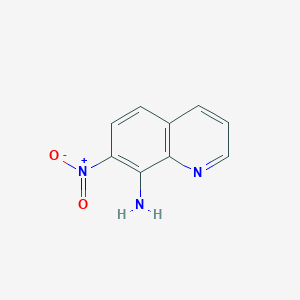
7-Nitroquinolin-8-amine
Vue d'ensemble
Description
7-Nitroquinolin-8-amine is a chemical compound that is related to quinolin-8-amines . Quinolin-8-amines are valuable scaffolds in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis
The molecular structure of this compound is related to quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Mécanisme D'action
Target of Action
It’s structurally related compound, nitroxoline, is known to inhibit the type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels .
Mode of Action
Nitroxoline, a related compound, is known to inhibit metap2, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
The inhibition of metap2 by nitroxoline suggests that angiogenesis, a critical process in the growth and spread of cancer cells, could be affected .
Result of Action
The inhibition of metap2 by nitroxoline suggests potential antitumor activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-Nitroquinolin-8-amine in lab experiments is its ability to selectively target cancer cells. This compound has also been found to exhibit low toxicity towards normal cells. However, one of the limitations of using this compound is its instability under certain conditions, which can affect its efficacy.
Orientations Futures
There are several future directions for the research on 7-Nitroquinolin-8-amine. One of the potential applications is the development of new anticancer drugs based on this compound. Further studies can also be conducted to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, the mechanism of action of this compound can be further elucidated to better understand its effects on various biochemical and physiological processes.
Applications De Recherche Scientifique
7-Nitroquinolin-8-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral properties. This compound has also been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
7-nitroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7(12(13)14)4-3-6-2-1-5-11-9(6)8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHJLSFVXBUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




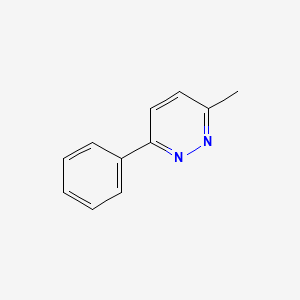
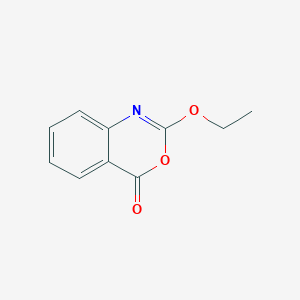

![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3328070.png)

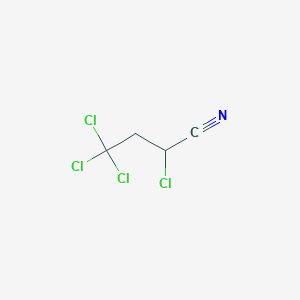
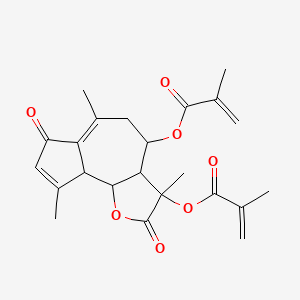

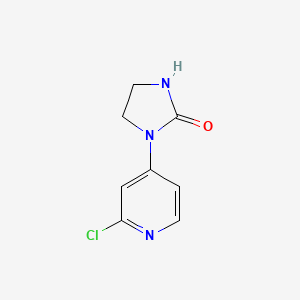
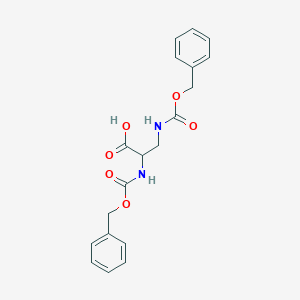
![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)
